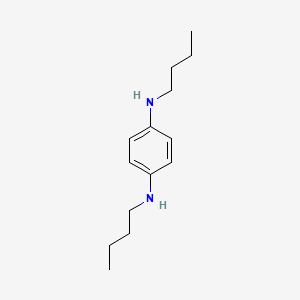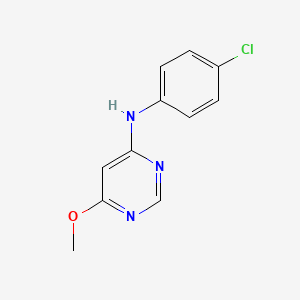
5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(アミノメチル)-1,3,4-チアジアゾール-2-アミン塩酸塩は、チアジアゾール類に属する化学化合物です。チアジアゾール類は、5員環に硫黄原子と窒素原子を含む複素環式化合物です。
合成方法
合成経路と反応条件
5-(アミノメチル)-1,3,4-チアジアゾール-2-アミン塩酸塩の合成は、通常、適切な前駆体を制御された条件下で反応させることから始まります。一般的な方法の1つは、チオセミカルバジドとギ酸を環化し、続いてアミノメチル基を導入することです。反応条件は、多くの場合、高収率と純度を確保するために、特定の触媒と溶媒を必要とします。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。このプロセスは、効率性、コスト効率、および安全性のために最適化されています。工業的な方法では、連続フロー反応器や自動化システムを取り入れることで、生産速度を向上させ、品質を維持することもあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with formic acid, followed by the introduction of an aminomethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production rates and maintain consistent quality.
化学反応の分析
反応の種類
5-(アミノメチル)-1,3,4-チアジアゾール-2-アミン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。水素化ホウ素ナトリウムなどの還元剤がよく用いられます。
置換: この反応は、ある原子または基を別の原子または基で置き換えることを伴います。ハロゲン化やニトロ化は、この化合物に対する一般的な置換反応です。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を酸性または塩基性条件下で。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤を制御された温度で。
置換: ハロゲン(塩素、臭素)、ニトロ化剤(硝酸)、およびその他の求電子剤をさまざまな条件下で。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってスルホキシドまたはスルホンが生成され、還元によってアミンまたはアルコールが生成されることがあります。置換反応によってさまざまな官能基が導入され、化合物の多様性が向上する可能性があります。
科学研究での応用
5-(アミノメチル)-1,3,4-チアジアゾール-2-アミン塩酸塩は、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな改変が可能で、有機合成において非常に価値があります。
生物学: 生化学プローブとしての可能性について調査されています。生物分子との相互作用は、細胞プロセスに関する洞察を提供することができます。
医学: 治療の可能性について探求されています。研究では、特定の酵素や受容体に標的を定める有効性が示されており、薬物開発の候補となっています。
工業: 特殊化学品や材料の生産に使用されています。その安定性と反応性は、さまざまな工業用途に適しています。
科学的研究の応用
5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: Investigated for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: Explored for its therapeutic potential. Studies have shown its efficacy in targeting specific enzymes and receptors, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
5-(アミノメチル)-1,3,4-チアジアゾール-2-アミン塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。酵素、受容体、またはその他のタンパク質の阻害剤または活性剤として作用する可能性があります。化合物の構造により、活性部位に結合し、標的分子の機能を変化させることができます。この相互作用は、さまざまな生化学的経路を誘発し、望ましい治療効果または工業的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
5-(アミノメチル)-2-フランカルボン酸: アミノメチル基を有する別の化合物ですが、チアジアゾール環の代わりにフラン環を有します。
5-(アミノメチル)-1H-イミダゾール-4-カルボキサミド: イミダゾール環を含み、さまざまな生化学的用途で使用されます。
独自性
5-(アミノメチル)-1,3,4-チアジアゾール-2-アミン塩酸塩は、そのチアジアゾール環によってユニークです。この環は、独特の化学的および生物学的特性を与えます。環に硫黄原子と窒素原子が存在することで、反応性と安定性が向上し、類似化合物では達成できないさまざまな用途に適しています。
類似化合物との比較
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of a thiadiazole ring.
5-(Aminomethyl)-1H-imidazole-4-carboxamide: Contains an imidazole ring and is used in different biochemical applications.
Uniqueness
5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and stability, making it suitable for various applications that similar compounds may not be able to achieve.
特性
分子式 |
C3H7ClN4S |
|---|---|
分子量 |
166.63 g/mol |
IUPAC名 |
5-(aminomethyl)-1,3,4-thiadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C3H6N4S.ClH/c4-1-2-6-7-3(5)8-2;/h1,4H2,(H2,5,7);1H |
InChIキー |
BAKDYCFVXRJQQE-UHFFFAOYSA-N |
正規SMILES |
C(C1=NN=C(S1)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanaminium](/img/structure/B11729335.png)
![2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile](/img/structure/B11729338.png)
![heptyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729354.png)
![2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11729362.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine](/img/structure/B11729368.png)

![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one](/img/structure/B11729378.png)
![1-ethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729384.png)

![O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine](/img/structure/B11729411.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729418.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729422.png)
